

Hypromellose grades comparison for controlled release

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Compound Focus: Hypromellose

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Understanding Hypromellose (Hypromellose) Grades

Hypromellose, also known as hydroxypropyl methylcellulose (HPMC) or **hypromellose**, is a semi-synthetic polymer widely used to control drug release in hydrophilic matrix tablets [1]. Its performance is primarily graded by its **viscosity** and **substitution type** [1] [2].

The table below summarizes the key properties that differentiate hypromellose grades:

Property	Impact on Formulation & Drug Release	Grades / Examples
Viscosity Grade [1] [2]	Determines gel strength; higher viscosity typically slows drug release rate. Indirectly specifies molecular weight.	K100 LV, E50 [2]
Substitution Type [1] [2]	Affects hydration rate, gel formation, and overall drug release profile.	Varies by product (e.g., K, E, F series).
Particle Size [1] [2]	Influences hydration kinetics and uniformity of gel layer formation.	Specific data not available in search results.

Key Factors in Formulation Design

When developing a controlled-release formulation, the performance of a hypromellose grade is influenced by several interconnected factors beyond the polymer itself [1]:

- **Formulation Factors:** These include the drug's own properties (like solubility and particle size) and the presence of other excipients (fillers, stabilizers).
- **Process Factors:** The method of manufacture and the compression force used during tableting can also affect the drug release profile [1].

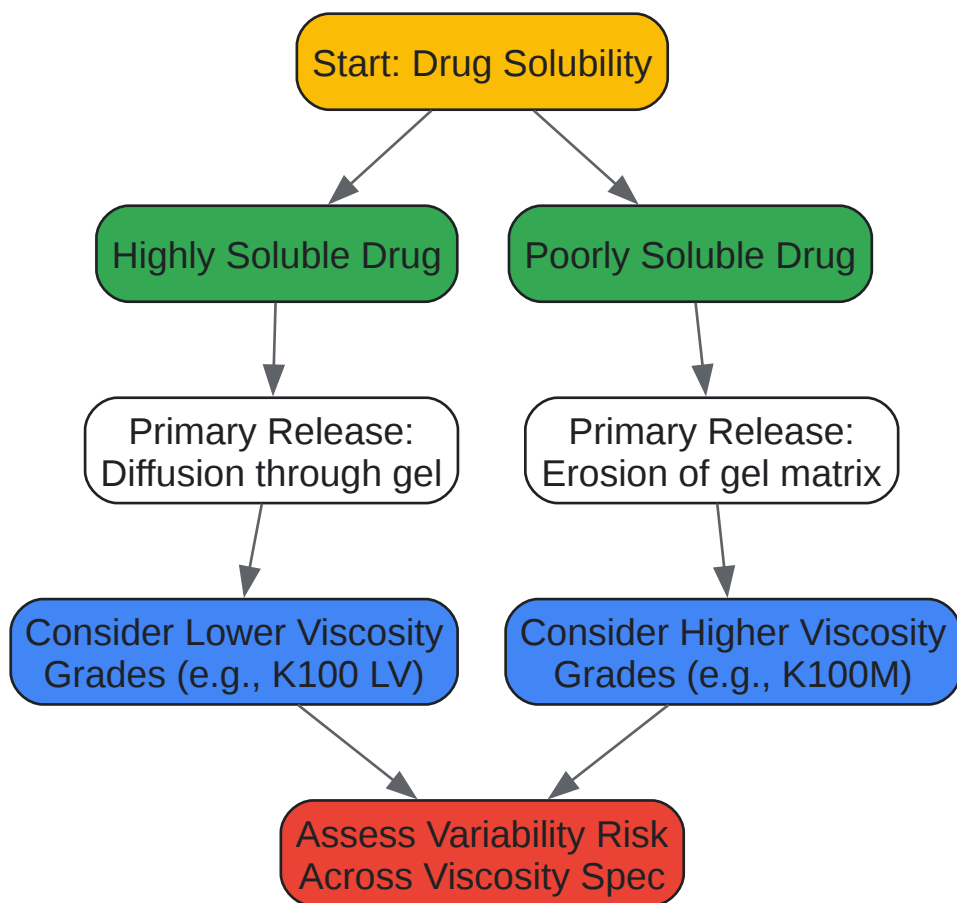
Experimental Insights and Methodology

While direct comparisons are limited, one study illustrates how to evaluate a specific grade. Researchers used **HPMC K100M** with Carbopol 934P to develop a gastroretentive delayed-release tablet for propranolol hydrochloride [3].

- **Experimental Protocol:**
 - **Formulation:** Tablets were prepared using compression coating with HPMC K100M and a channeling agent (PVP K30).
 - **Optimization:** A 3² full factorial design was employed, with concentrations of the matrix-forming polymers as independent variables.
 - **Evaluation:** Tablets were tested for floating lag time, total floating time, and drug release at specific intervals (e.g., 8, 12, 20 hours).
 - **Analysis:** Drug release kinetics were analyzed, and the optimized formulation was found to follow zero-order kinetics with super case II transport mechanism [3].
- **Key Finding:** The study confirmed that the **viscosity grade and concentration of HPMC** are critical independent variables that can be systematically optimized to achieve a target drug release profile [3].

A Framework for Comparing Hypromellose Grades

The search results suggest that lower viscosity grades of hypromellose (e.g., E50, K100 LV) may lead to greater variability in drug release across their permitted viscosity ranges [2]. The following diagram outlines a logical approach to selecting and evaluating grades based on your drug's properties.



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This framework highlights that the underlying drug release mechanism (diffusion vs. erosion) is a critical factor in grade selection [2].

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